4-Maleimidobutyric Acid Hydrazide Trifluoroacetic Acid Salt

Descripción general

Descripción

4-Maleimidobutyric Acid Hydrazide Trifluoroacetic Acid Salt, also known as this compound, is a useful research compound. Its molecular formula is C10H12F3N3O5 and its molecular weight is 311.217. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

4-Maleimidobutyric Acid Hydrazide Trifluoroacetic Acid Salt (MABH-TFA) is a compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential applications in drug development and biochemical research. This article delves into its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₁H₁₄F₃N₃O₄S

- Molecular Weight : 311.217 g/mol

- CAS Number : 1239587-68-8

- Purity : ≥95%

MABH-TFA is characterized by its maleimide functional group, which is known for its reactivity with thiol groups, making it useful in bioconjugation applications.

The biological activity of MABH-TFA is primarily attributed to its ability to form stable conjugates with thiol-containing biomolecules, such as proteins and peptides. This property allows for targeted delivery of therapeutic agents and the development of novel drug formulations.

- Conjugation with Biomolecules : The maleimide group reacts selectively with free thiols, enabling the formation of covalent bonds that can be utilized in drug delivery systems.

- Potential Anticancer Activity : Preliminary studies suggest that MABH-TFA may enhance the efficacy of anticancer drugs by facilitating their targeted delivery to tumor cells.

Anticancer Applications

Research indicates that MABH-TFA can be used to enhance the delivery of cytotoxic agents to cancer cells. For instance, studies have shown that conjugating MABH-TFA with various chemotherapeutic agents improves their stability and bioavailability.

| Study | Findings |

|---|---|

| Agarwal et al. (2013) | Demonstrated that MABH-TFA conjugates exhibited higher potency compared to traditional lysine-linked conjugates in cancer cell lines. |

| Bjerg et al. (2024) | Investigated the use of MABH-TFA in functionalized liposomes for targeted cancer therapy, showing promising results in vitro. |

Immunological Applications

MABH-TFA has also been explored as an immunological adjuvant. Its ability to enhance immune responses makes it a candidate for vaccine development.

- Liposome Formulations : Research suggests that incorporating MABH-TFA into liposomal structures can improve the immunogenicity of vaccines by promoting stronger humoral and cell-mediated immune responses.

- Adjuvant Activity : Studies highlight that MABH-TFA can act as a versatile adjuvant, enhancing the efficacy of weakly immunogenic antigens.

Case Studies

-

Case Study 1: Targeted Drug Delivery

- Objective : To evaluate the effectiveness of MABH-TFA in delivering chemotherapeutics to cancer cells.

- Methodology : Conjugation of MABH-TFA with doxorubicin was performed, followed by in vitro testing on various cancer cell lines.

- Results : The study found a significant increase in cytotoxicity against targeted cancer cells compared to free doxorubicin.

-

Case Study 2: Vaccine Development

- Objective : To assess the adjuvant properties of MABH-TFA in vaccine formulations.

- Methodology : MABH-TFA was incorporated into a liposomal vaccine targeting influenza antigens.

- Results : The formulation showed enhanced antibody responses in animal models, indicating its potential as an effective adjuvant.

Propiedades

IUPAC Name |

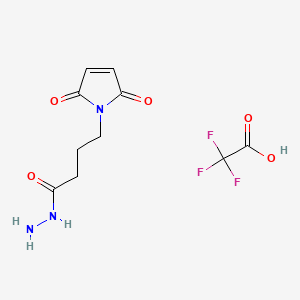

4-(2,5-dioxopyrrol-1-yl)butanehydrazide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O3.C2HF3O2/c9-10-6(12)2-1-5-11-7(13)3-4-8(11)14;3-2(4,5)1(6)7/h3-4H,1-2,5,9H2,(H,10,12);(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEUTUTFHPISSAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCCC(=O)NN.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F3N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80738713 | |

| Record name | Trifluoroacetic acid--4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)butanehydrazide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80738713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1239587-68-8 | |

| Record name | Trifluoroacetic acid--4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)butanehydrazide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80738713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.